![molecular formula C12H15N3O3 B12942238 Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942238.png)
Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate is a complex organic compound belonging to the imidazo[1,2-b]pyridazine family This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of advanced materials and catalysts.
作用机制
The mechanism of action of Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of the interleukin-17A (IL-17A) pathway, which is implicated in inflammatory diseases such as psoriasis and rheumatoid arthritis. By binding to IL-17A, the compound can modulate the immune response and reduce inflammation .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyrazine: This compound shares a similar core structure but differs in its substitution pattern and biological activity.
Imidazo[1,5-a]pyridine: Another related compound with distinct chemical and biological properties.
Imidazo[1,2-b]pyrimidine: Known for its versatility in synthetic chemistry and drug development.
Uniqueness
Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its potential as an IL-17A inhibitor highlights its therapeutic relevance, distinguishing it from other similar compounds .
属性
分子式 |
C12H15N3O3 |
|---|---|
分子量 |
249.27 g/mol |
IUPAC 名称 |
methyl 8-[(1S)-1-methoxyethyl]-2-methylimidazo[1,2-b]pyridazine-7-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c1-7-6-15-11(14-7)10(8(2)17-3)9(5-13-15)12(16)18-4/h5-6,8H,1-4H3/t8-/m0/s1 |
InChI 键 |
ICCMYROJELMWEM-QMMMGPOBSA-N |
手性 SMILES |
CC1=CN2C(=N1)C(=C(C=N2)C(=O)OC)[C@H](C)OC |
规范 SMILES |
CC1=CN2C(=N1)C(=C(C=N2)C(=O)OC)C(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


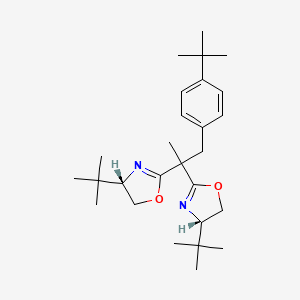
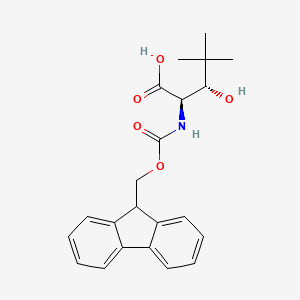

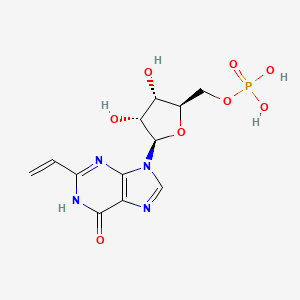
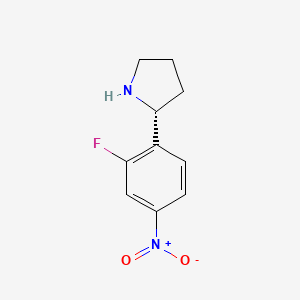
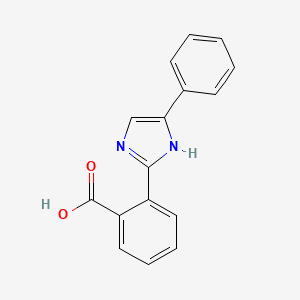
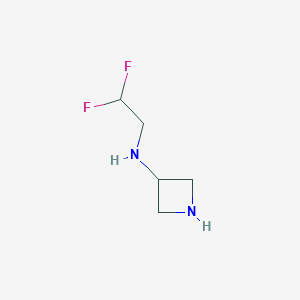
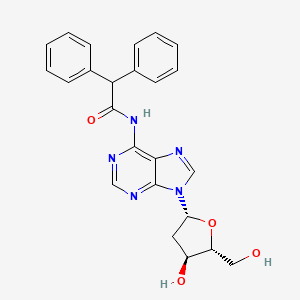
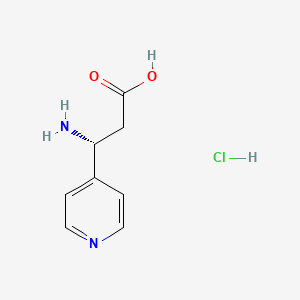

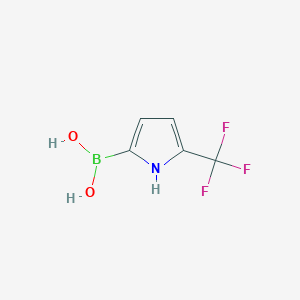

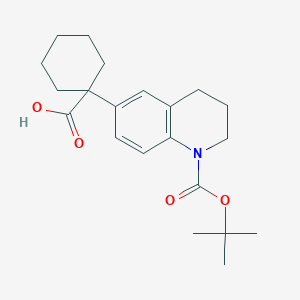
![3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine](/img/structure/B12942226.png)
